Product packaging for 3-Pentyl Acetoacetate(Cat. No.:CAS No. 13562-81-7)

3-Pentyl Acetoacetate

Cat. No.: B076857
CAS No.: 13562-81-7
M. Wt: 172.22 g/mol
InChI Key: PFTIWTQFHWICDR-UHFFFAOYSA-N
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Description

3-Pentyl Acetoacetate is a high-purity ester of significant utility in synthetic organic chemistry and industrial research. Its structure features a reactive β-ketoester moiety, making it a versatile building block for the synthesis of complex molecules. A primary application is its role as a key intermediate in the production of heterocyclic compounds and pharmaceuticals, where it can undergo Knorr pyrrole synthesis and serve as a precursor in Hantzsch-type dihydropyridine syntheses. Furthermore, its fruity, apple-like aroma makes it a compound of interest in the research and development of flavor and fragrance formulations. Researchers value this compound for its well-defined chemical properties, which facilitate studies in reaction mechanism elucidation, catalyst screening, and the development of novel synthetic methodologies. Its mechanism of action in reactions typically involves enolization or the formation of enolate anions, which can act as nucleophiles in alkylation, condensation, and cyclization reactions, enabling the efficient construction of carbon-carbon bonds. This reagent is presented with rigorous quality control to ensure batch-to-batch consistency, supporting reproducible results in advanced research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B076857 3-Pentyl Acetoacetate CAS No. 13562-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIWTQFHWICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562917
Record name Pentan-3-yl 3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-81-7
Record name Pentan-3-yl 3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyl Acetoacetate
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Synthetic Methodologies and Preparative Routes for 3 Pentyl Acetoacetate and Its Analogs

Established Synthetic Pathways to Beta-Keto Esters

Traditional methods for synthesizing β-keto esters are well-documented and widely employed due to their reliability and broad applicability.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgallen.in The classic version of this reaction involves the self-condensation of an ester with at least two α-hydrogens. jove.com A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one ester molecule, creating a nucleophilic enolate. allen.injove.com This enolate then attacks the carbonyl carbon of a second ester molecule. libretexts.org The subsequent elimination of an alkoxide group yields the β-keto ester. jove.com The driving force of the reaction is the formation of a highly resonance-stabilized enolate anion of the final product, which is protonated in a final acidic workup step. wikipedia.orgallen.in

A variation known as the "crossed" Claisen condensation can be used when two different esters are reacted. allen.inlibretexts.org To avoid a complex mixture of products, this variation is most effective when one of the esters has no α-hydrogens (e.g., an aromatic ester like benzoate) and therefore cannot self-condense. allen.in The intramolecular version of this reaction is referred to as the Dieckmann Condensation, which is used to form cyclic β-keto esters. wikipedia.orgallen.in

Table 1: Overview of Claisen Condensation Variants

Condensation Type Reactants Product Key Feature
Classic Claisen Two identical enolizable esters Acyclic β-keto ester Self-condensation
Crossed Claisen One enolizable ester and one non-enolizable ester Acyclic β-keto ester Minimizes side products

| Dieckmann | One molecule with two ester groups | Cyclic β-keto ester | Intramolecular reaction |

Beyond the Claisen condensation, other methods are available for the synthesis of β-keto esters. One significant industrial method involves the reaction of an alcohol with diketene (B1670635). This approach is often used for the production of simple acetoacetate (B1235776) esters.

Another common strategy is transesterification, where an existing β-keto ester (commonly ethyl acetoacetate or methyl acetoacetate) is reacted with a different alcohol in the presence of an acid or base catalyst. allresearchjournal.com This equilibrium-driven process can be shifted toward the desired product by using a large excess of the target alcohol or by removing the lower-boiling alcohol byproduct. Enzymatic methods, utilizing lipases or esterases in non-aqueous solvents, have also been developed for the transesterification of acetoacetate esters, offering a milder and potentially more selective alternative. google.com

A modern approach involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols. allresearchjournal.com This method, particularly effective when catalyzed by sodium acetate (B1210297) in refluxing tetrahydrofuran, provides β-keto esters in nearly quantitative yields under mild conditions, avoiding side products often seen in traditional transesterification. allresearchjournal.com This protocol is suitable for a range of alcohols, including sterically hindered secondary and tertiary alcohols. allresearchjournal.com

Advanced Synthesis of Sterically Hindered Acetoacetate Derivatives

The synthesis of more complex acetoacetate analogs, especially those with significant steric bulk or specific stereochemistry, requires more sophisticated synthetic strategies.

The direct synthesis of a sterically hindered ester like 2,4-dimethyl-3-pentyl acetoacetate is not typically achieved through standard Claisen condensation due to the bulky nature of the required alcohol, 2,4-dimethyl-3-pentanol (B146734). A more practical approach is the acetoacetylation of this alcohol. This can be accomplished using methods designed for hindered alcohols, such as reacting 2,4-dimethyl-3-pentanol with diketene or using the 2,2,6-trimethyl-4H-1,3-dioxin-4-one reagent under optimized conditions. allresearchjournal.com The precursor alcohol, 2,4-dimethyl-3-pentanol, can be synthesized via the hydrogenation of 2,4-dimethyl-3-pentanone. chemicalbook.com

The synthesis of related substituted β-dicarbonyl compounds has been achieved through methods like phase-transfer catalysis, which can be effective for alkylating acetylacetone (B45752) derivatives to introduce sterically demanding groups. unirioja.es

Creating chiral acetoacetate analogs with a high degree of enantiomeric purity is a significant challenge in modern organic synthesis. This is often achieved through asymmetric synthesis, which can involve several strategies. ethz.ch

One method is the use of chiral auxiliaries . ethz.ch In this approach, a chiral alcohol is esterified to form a chiral β-keto ester. The stereocenter on the alcohol auxiliary then directs subsequent reactions, such as alkylation at the α-carbon, to favor the formation of one diastereomer over the other. The auxiliary can then be cleaved to yield the enantioenriched product.

Another powerful strategy is catalytic enantioselective synthesis . ethz.ch This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, the enantioselective reduction of the ketone group in a β-keto ester can produce chiral β-hydroxy esters. wikipedia.org Similarly, catalytic methods have been developed for the enantioselective alkylation or allylation of β-keto ester enolates. researchgate.net These reactions often employ transition metal complexes with chiral ligands to create a chiral environment that differentiates between the two faces of the prochiral enolate. wikipedia.org Recent advancements have also focused on the enantioselective synthesis of molecules where chirality arises from isotopic substitution, highlighting the precision of modern catalytic systems. nih.gov

Table 2: Key Compounds Mentioned

Compound Name Molecular Formula Type
3-Pentyl Acetoacetate C9H16O3 β-Keto Ester
2,4-Dimethyl-3-Pentyl Acetoacetate C11H20O3 Sterically Hindered β-Keto Ester
Ethyl Acetoacetate C6H10O3 β-Keto Ester
Methyl Acetoacetate C5H8O3 β-Keto Ester
Diketene C4H4O2 Acetoacetylating Agent
2,2,6-Trimethyl-4H-1,3-dioxin-4-one C7H10O3 Acetoacetylating Agent
2,4-Dimethyl-3-pentanol C7H16O Alcohol

Reactivity and Reaction Mechanisms of 3 Pentyl Acetoacetate

Enolate Chemistry and Its Role in Carbon-Carbon Bond Formation

The methylene (B1212753) protons alpha to both the keto and ester carbonyl groups of 3-pentyl acetoacetate (B1235776) exhibit significant acidity, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and a key intermediate in numerous carbon-carbon bond-forming reactions.

Deprotonation and Lithiated Enolate Formation

The α-hydrogens of β-keto esters like 3-pentyl acetoacetate are considerably more acidic than those of simple ketones or esters due to the delocalization of the resulting negative charge onto both carbonyl oxygens. colorado.edu Deprotonation is typically achieved using a suitable base. While alkoxide bases can be used, stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, particularly when precise control over the reaction is required. youtube.com

The formation of the lithiated enolate of a structurally similar compound, 2,4-dimethyl-3-pentyl acetoacetate, has been reported in the context of external chiral ligand-mediated enantioselective Peterson reactions. acs.org This suggests that the lithiated enolate of this compound can be readily generated and utilized in subsequent reactions. The stability of the enolate is a crucial factor in its formation and subsequent reactivity.

CompoundpKa of α-hydrogenTypical Base for Deprotonation
Simple Ketone (e.g., Acetone)~20LDA, Alkoxides
Simple Ester (e.g., Ethyl Acetate)~25LDA
β-Keto Ester (e.g., Ethyl Acetoacetate)~11Alkoxides, Hydroxides, LDA

Reactivity of this compound Enolates in Nucleophilic Additions

The enolate of this compound is a versatile nucleophile that can participate in a variety of nucleophilic addition reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular frameworks. A key reaction of enolates is their addition to the carbonyl group of aldehydes and ketones in what is known as an aldol (B89426) addition. organic-chemistry.org

The enolate can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. The outcome between direct (1,2-addition) and conjugate (1,4-addition) is often dictated by reaction conditions, with thermodynamic control favoring the more stable conjugate addition product. pdf4pro.com

Furthermore, the enolate of this compound can react with alkyl halides in an SN2 fashion, leading to the alkylation of the α-carbon. This reaction is a cornerstone of the acetoacetic ester synthesis, a classic method for preparing ketones. ucsb.edumasterorganicchemistry.com The choice of the alkylating agent and reaction conditions is crucial to avoid side reactions such as O-alkylation or multiple alkylations.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient synthetic strategies. tcichemicals.com this compound is a valuable building block in several important MCRs. pdf4pro.comscribd.com

Mechanistic Pathways of Biginelli Reactions Involving this compound

The Biginelli reaction is a well-known acid-catalyzed three-component reaction between an aldehyde, a β-keto ester (such as this compound), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgtaylorandfrancis.com These heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. nih.gov

The generally accepted mechanism for the Biginelli reaction involves several key steps. illinois.edu Initially, the aldehyde and urea condense to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-keto ester. Subsequent cyclization through the attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration, affords the final DHPM product. The reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org

The use of different acetoacetate esters can influence the reaction yield and the properties of the final product. While ethyl acetoacetate is most commonly used, the application of other esters like this compound is also documented. acs.org

Role in Other One-Pot Condensation Chemistries

Beyond the Biginelli reaction, this compound can participate in other one-pot condensation reactions, most notably the Hantzsch pyridine (B92270) synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. thermofisher.comwikipedia.org These compounds can be subsequently oxidized to the corresponding pyridine derivatives. organic-chemistry.org

The mechanism of the Hantzsch synthesis is believed to proceed through the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-keto ester. These two intermediates then combine and cyclize to form the dihydropyridine (B1217469) ring. ijstm.com The reaction has been widely used for the synthesis of various pyridine derivatives, including those with pharmaceutical applications. thermofisher.com The use of different β-keto esters, including those with longer alkyl chains like this compound, can be employed in this synthesis. scite.ai

Stereoselective Transformations Catalyzed or Mediated by this compound Derivatives

The development of stereoselective transformations is a central theme in modern organic synthesis. While this compound itself is not a chiral molecule, its derivatives can be involved in or mediate stereoselective reactions.

One important area is the asymmetric reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters, which are valuable building blocks for the synthesis of many natural products and pharmaceuticals. nih.gov This can be achieved using various methods, including enzymatic reductions with baker's yeast or isolated enzymes, or with chiral chemical reducing agents. nih.govresearchgate.net The enantioselectivity of these reductions can be influenced by the nature of the ester group.

Furthermore, the enolates of acetoacetate derivatives can participate in stereoselective alkylation reactions. By employing chiral auxiliaries or phase-transfer catalysts, it is possible to introduce an alkyl group at the α-position with a high degree of stereocontrol. The steric bulk of the ester group, such as the 3-pentyl group, can play a role in the diastereoselectivity of such reactions.

While specific research focusing solely on this compound in stereoselective transformations is limited, the general principles established for other β-keto esters are applicable. The development of new catalytic systems for the enantioselective reduction and alkylation of β-keto esters remains an active area of research. wikipedia.orgrsc.org

Asymmetric Peterson Reactions Utilizing Related Keto Esters

While direct asymmetric Peterson olefination of this compound is not extensively documented, the principles of this reaction can be applied to related β-keto ester systems to generate α,β-unsaturated esters. The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde. chemistnotes.com To apply this to a substrate like this compound, the ketone moiety would react with a separate α-silyl carbanion.

The reaction proceeds through a β-hydroxysilane intermediate. A key feature of the Peterson olefination is that the stereochemical outcome of the resulting alkene can be controlled by the conditions used for the elimination step. chemistnotes.comwikipedia.org

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

Base-catalyzed elimination proceeds via a syn-elimination pathway. wikipedia.orglscollege.ac.in

This dual stereochemical control allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediate. chemistnotes.comwikipedia.org For α-silyl carbanions bearing electron-withdrawing groups, the intermediate β-hydroxysilane is often unstable and eliminates in-situ to directly form the alkene. wikipedia.orglscollege.ac.in

Table 1: Stereochemical Control in Peterson Olefination Elimination
ConditionElimination MechanismStereochemical Outcome
Acidic (e.g., H₂SO₄, Acetic Acid)Anti-eliminationForms one alkene isomer (e.g., E-alkene)
Basic (e.g., KH, NaH)Syn-eliminationForms the opposite alkene isomer (e.g., Z-alkene)

Chiral Ligand Mediation in Enantioselective Synthesis

Enantioselective synthesis involving β-keto esters like this compound is frequently achieved by using a chiral catalyst, which typically consists of a metal center and a chiral ligand. rroij.com The ligand creates a chiral environment around the metal, influencing the facial selectivity of the reaction and leading to the preferential formation of one enantiomer. rroij.com

Various catalytic systems have been developed for reactions on β-keto esters:

Copper(II)-Chiral Ligand Complexes : Catalytic systems using copper(II) Lewis acids with chiral ligands, such as pybox, have been successfully used in highly enantioselective Mukaiyama-Michael additions of silyl (B83357) enol ethers derived from diazoacetoacetates to α,β-unsaturated acyl imidazoles. nih.gov

Ruthenium/Palladium Synergistic Catalysis : A hybrid system of palladium and ruthenium complexes with chiral ligands can catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. researchgate.net This method allows for high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents the racemization of the α-substituted product. researchgate.net

Cinchona Alkaloid-Based Catalysts : Modified Cinchona alkaloids are effective phase-transfer catalysts for the enantioselective α-alkylation and α-chlorination of β-keto esters. acs.orgrsc.org These catalysts often feature a quaternary ammonium group for ionic pairing and other functional groups, like amides, that can act as hydrogen bond donors to help organize the transition state. acs.org

Table 2: Examples of Chiral Ligand Systems for β-Keto Ester Reactions
Metal/Catalyst TypeChiral Ligand ExampleReaction TypeTypical Enantiomeric Excess (ee)
Copper(II)Pybox / Box LigandsMukaiyama-Michael AdditionUp to 98% ee nih.gov
Ru/Pd Hybrid SystemChiral Phosphine LigandsDehydrative AllylationHigh diastereo- and enantioselectivity researchgate.net
Phase-Transfer CatalystModified Cinchona Alkaloidsα-Alkylation / α-ChlorinationUp to 98% ee rsc.org

Influence of Substrate and Catalyst Structure on Stereocontrol

The degree of stereocontrol in these reactions is highly dependent on the precise structures of both the substrate and the catalyst.

For the catalyst , subtle modifications can lead to significant changes in enantioselectivity. In the case of Cinchona alkaloid-based catalysts for α-chlorination, a bulky group at the bridgehead nitrogen was found to be crucial for high stereoselectivity. acs.org The presence of a hydrogen bond donor, such as an amide group, in the catalyst structure can further stabilize the enolate intermediate through hydrogen bonding, allowing a bulky part of the catalyst to effectively block one face of the nucleophile from the electrophile. acs.org

For the substrate , the nature of the ester group and the α-substituent can influence how it interacts with the chiral catalyst. In enzymatic reductions of β-keto thioesters, it was found that interactions between the ketoreductase enzyme and the β-ketoacyl portion of the substrate were the most critical factor in mediating stereocontrol. This understanding allowed researchers to reverse the stereoselectivity of an enzyme through just two point mutations in the catalyst structure. nih.gov The challenge with α-alkyl-β-ketoesters in certain reactions, like asymmetric hydrogenation, is their lower racemization rates and the difficulty the catalyst has in recognizing the α-alkyl substituent, which can make achieving high stereocontrol difficult. researchgate.net

Other Key Organic Transformations

Alkylation Reactions

The α-carbon of this compound is positioned between two carbonyl groups, making its protons acidic (pKa ≈ 10-12) and easily removable by a moderately strong base, such as an alkoxide. jove.comyoutube.com This deprotonation generates a resonance-stabilized enolate ion, which is a potent nucleophile. jove.commasterorganicchemistry.com

This enolate can react with an electrophile, most commonly an alkyl halide, in a nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond at the α-position. jove.comaklectures.com This process, known as the acetoacetic ester synthesis, is a classic method for preparing ketones. jove.commasterorganicchemistry.com Since this compound is already substituted at the α-position, this reaction would yield a product with a quaternary α-carbon. Subsequent hydrolysis and decarboxylation would produce a ketone with a new alkyl group adjacent to the carbonyl. aklectures.com

The general steps are:

Deprotonation : An alkoxide base removes the acidic α-proton to form a nucleophilic enolate. masterorganicchemistry.com

Alkylation : The enolate attacks an alkyl halide (e.g., R-X) in an SN2 reaction. jove.com

Hydrolysis and Decarboxylation (Optional) : Treatment with aqueous acid followed by heating hydrolyzes the ester and causes the resulting β-keto acid to lose CO₂, yielding a ketone. masterorganicchemistry.com

Acylation and Transesterification Processes

Acylation: Similar to alkylation, the enolate of this compound can react with acylating agents (such as an acyl chloride or anhydride). This C-acylation introduces a second keto group at the α-position, forming a β,δ-triketo ester. This transformation provides access to more complex polycarbonyl compounds. However, O-acylation at the enolate oxygen can be a competing side reaction.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govbenthamdirect.com The transesterification of β-keto esters like this compound is a valuable transformation for modifying the ester group without disturbing the β-keto functionality. nih.govnih.gov

This reaction is typically catalyzed by acids (Brønsted or Lewis), bases, or enzymes. nih.gov The selectivity for the β-keto ester over other simple esters is often high, likely because the reaction proceeds through a chelated enol intermediate or an acylketene intermediate. nih.gov The process is useful because a wide variety of methyl and ethyl β-keto esters are commercially available and can be converted into more complex esters via transesterification. nih.gov

Derivatization and Synthetic Applications in Target Oriented Synthesis

Construction of Heterocyclic Scaffolds

The reactive nature of 3-pentyl acetoacetate (B1235776) makes it an ideal precursor for the synthesis of various heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-carbon allows for cyclocondensation reactions with a variety of dinucleophilic reagents.

The Biginelli reaction, a one-pot cyclocondensation, is a prominent method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide array of pharmacological activities, including antiviral, antitumor, and antihypertensive properties. nih.gov While specific studies detailing the use of 3-pentyl acetoacetate in the Biginelli reaction are not extensively documented in the reviewed literature, the general mechanism is well-established for other β-ketoesters like ethyl acetoacetate. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea).

The reaction is typically carried out under solvent-free conditions or in a refluxing solvent, often with the aid of microwave irradiation to accelerate the reaction rate and improve yields. organic-chemistry.org A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate the reaction. researchgate.net The general scheme for the Biginelli reaction using an alkyl acetoacetate is presented below:

General Reaction Scheme for Biginelli Synthesis:

Where R is an aryl group and R' is an alkyl group (e.g., pentyl).

Based on the established protocols for other alkyl acetoacetates, the following table outlines the expected reactants and typical reaction conditions for the synthesis of dihydropyrimidinones using this compound.

Reactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Reaction TimeExpected Product
Aromatic AldehydeUrea/ThioureaThis compoundPolyphosphate EsterNone (Solvent-free)Microwave Irradiation~90 seconds4-Aryl-5-(pentyloxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one/thione
Aromatic AldehydeUrea/ThioureaThis compoundMontmorillonite-KSFNone (Solvent-free)Reflux1 hour4-Aryl-5-(pentyloxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one/thione
Aromatic AldehydeUrea/ThioureaThis compoundSilica ChlorideNone (Solvent-free)MildVariable4-Aryl-5-(pentyloxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one/thione
Aromatic AldehydeUrea/ThioureaThis compoundHydrogelEthanolReflux6 hours4-Aryl-5-(pentyloxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one/thione

The resulting 4-aryl-3,4-dihydropyrimidin-2(1H)-ones are valuable scaffolds in medicinal chemistry. nih.govrsc.org

Pyrazoles and isoxazoles are five-membered heterocyclic compounds that are prevalent in many biologically active molecules. The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or hydroxylamine, respectively.

Pyrazole (B372694) Synthesis: The Knorr pyrazole synthesis and related methods utilize the reaction of a β-ketoester with a hydrazine derivative. hilarispublisher.com The reaction of this compound with hydrazine would be expected to yield a 3-methyl-5-pyrazolone derivative, which can exist in several tautomeric forms. The general reaction is as follows:

General Reaction Scheme for Pyrazole Synthesis:

Where R can be H or an aryl/alkyl group.

The reaction conditions can be varied, often involving refluxing in a suitable solvent like ethanol. The specific regioisomer formed can depend on the substitution of the hydrazine and the reaction conditions. beilstein-journals.org

Isoxazole Synthesis: Similarly, isoxazole derivatives can be synthesized through the reaction of this compound with hydroxylamine. nih.gov This reaction can lead to the formation of 3,5-disubstituted isoxazoles. The general reaction is:

General Reaction Scheme for Isoxazole Synthesis:

Multicomponent reactions have also been developed for the synthesis of highly substituted isoxazoles, where an aldehyde, a β-ketoester, and hydroxylamine are condensed in a one-pot procedure. nih.gov

The following table summarizes the expected synthesis of pyrazole and isoxazole derivatives from this compound based on established methodologies for other β-keto esters.

HeterocycleReactant 1Reactant 2SolventKey ReactionExpected Product
PyrazoleThis compoundHydrazine/Substituted HydrazineEthanolCyclocondensation3-Methyl-5-oxo-1-substituted-4,5-dihydro-1H-pyrazole-4-carboxylate
IsoxazoleThis compoundHydroxylamineAqueous/OrganicCyclocondensation5-Methylisoxazol-3(2H)-one / 3-Hydroxy-5-methylisoxazole

Role as a Precursor for Advanced Organic Intermediates

Beyond the direct synthesis of heterocyclic scaffolds, this compound serves as a crucial precursor for the synthesis of more complex organic intermediates. The active methylene (B1212753) group can be readily alkylated or acylated, and the ester and ketone functionalities can be further transformed. These transformations are instrumental in building molecular complexity for target-oriented synthesis.

Ketones, in general, are strategic building blocks for the synthesis of natural product-inspired compounds due to the wide variety of complexity-building transformations they can undergo. rsc.orgresearchgate.net The β-ketoester moiety in this compound allows for:

Alkylation and Acylation: The acidic α-protons can be removed by a base to form a stabilized enolate, which can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce new substituents.

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.

Reduction: Selective reduction of the ketone or ester carbonyl groups to alcohols.

Decarboxylation: Hydrolysis of the ester followed by heating can lead to the corresponding ketone, a process known as ketonic hydrolysis.

These transformations allow for the conversion of this compound into a diverse array of intermediates that can be further elaborated into complex target molecules.

Development of Diverse Compound Libraries through Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov The modular nature of reactions involving β-keto esters makes them highly suitable for combinatorial synthesis.

This compound can be utilized as a key building block in the combinatorial synthesis of various compound libraries. For instance, in the Biginelli reaction, by varying the aldehyde and urea/thiourea components while keeping this compound constant, a library of diverse dihydropyrimidinones can be generated. organic-chemistry.org This parallel synthesis approach allows for the efficient exploration of chemical space around a privileged scaffold.

The general strategy for combinatorial library synthesis using this compound in a Biginelli-type reaction is outlined below:

Combinatorial Approach for DHPM Library Synthesis:

Building Block 1 (Aldehyde)Building Block 2 (Urea/Thiourea)Building Block 3 (β-Ketoester)Resulting Library
R1-CHO, R2-CHO, R3-CHO...Urea, Thiourea, Substituted UreasThis compoundLibrary of diverse 4-substituted dihydropyrimidinones

This approach is highly amenable to automated synthesis and high-throughput screening, accelerating the drug discovery process. nih.gov The synthesis can be performed in parallel in multi-well plates, allowing for the simultaneous creation of hundreds or thousands of unique compounds.

Advanced Spectroscopic Characterization Methodologies for Mechanistic Elucidation Excluding Property Listing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying chemical reactions in real-time, offering a window into the transformation of reactants into products and the fleeting existence of intermediates. chemrxiv.org

Like other β-keto esters, 3-pentyl acetoacetate (B1235776) exists as a dynamic equilibrium between its keto and enol tautomers. thermofisher.com This intramolecular process involves the migration of a proton and the shifting of electron pairs. Proton NMR (¹H NMR) is exceptionally well-suited to study this equilibrium because the rate of interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.edu

The equilibrium position is highly dependent on the solvent. nih.govsemanticscholar.org In nonpolar solvents, the enol form is often stabilized by a strong intramolecular hydrogen bond, whereas polar, protic solvents can disrupt this bond and favor the more polar keto form. semanticscholar.org By integrating the distinct signals corresponding to each form, the equilibrium constant (Keq) can be calculated. thermofisher.com

For 3-pentyl acetoacetate, characteristic signals in the ¹H NMR spectrum allow for clear differentiation. The keto form typically shows a singlet for the α-protons (adjacent to both carbonyls) around 3.4-3.6 ppm. The enol form, however, displays a vinyl proton signal around 5.0-5.5 ppm and a broad enolic hydroxyl proton signal further downfield, often above 12 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Keto-Enol Tautomers of a β-Keto Ester in CDCl₃ This interactive table provides expected chemical shift ranges for the different proton environments in the keto and enol forms of a typical β-keto ester like this compound.

Tautomer Proton Environment Chemical Shift (δ, ppm)
Keto α-CH₂ 3.4 - 3.6
Keto Terminal CH₃ (ketone side) 2.2 - 2.3
Enol Vinylic CH 5.0 - 5.5
Enol Enolic OH 12.0 - 13.0
Both Ester Alkoxy Group (CH) 4.8 - 5.1

Note: Data are generalized from typical values for β-keto esters. thermofisher.comnih.gov

When this compound is used in reactions that create new stereocenters, such as in diastereoselective reductions, two-dimensional (2D) NMR techniques are indispensable for assigning the relative stereochemistry of the products. researchgate.neteurekaselect.com Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about proton connectivity and spatial proximity, respectively. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a scalar coupling between two protons, allowing for the mapping of the carbon skeleton. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded through the carbon framework. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances. For cyclic derivatives or conformationally restricted products derived from this compound, NOESY can be used to determine the relative orientation of substituents (e.g., cis vs. trans).

For example, after a reduction of the ketone in this compound to a hydroxyl group, a new chiral center is formed. Analysis of the resulting β-hydroxy ester via 2D NMR can help determine if the product is the syn or anti diastereomer. researchgate.net

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). It is particularly valuable for analyzing reaction pathways by detecting reactants, products, and short-lived intermediates. unibo.it

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. creative-proteomics.com This makes them ideal for studying complex reaction mixtures where multiple species may be present.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is well-suited for analyzing polar and ionic species in solution. creative-proteomics.com In the context of reactions involving this compound, ESI-MS can be used to monitor the reaction progress by observing the disappearance of the reactant ion and the appearance of product ions. It is also highly effective at detecting charged intermediates, such as enolates or catalytic complexes, which are often crucial components of a reaction mechanism. unibo.it

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI is often used for larger molecules and can be less susceptible to salt interference than ESI. creative-proteomics.com It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization. This technique could be applied to analyze products from reactions of this compound, particularly in complex biological or polymeric matrices.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. libretexts.org This precision enables the unambiguous confirmation of a molecular formula, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound (C₉H₁₆O₃), the calculated exact mass is 172.10994 Da. nih.gov A low-resolution instrument might not be able to distinguish this from other compounds with a nominal mass of 172, such as C₁₀H₁₂O₂ (172.08373 Da) or C₁₁H₁₆O (172.12012 Da). HRMS provides the necessary resolving power to make this distinction.

Table 2: Molecular Formula Confirmation using High-Resolution Mass Spectrometry This interactive table demonstrates how HRMS can distinguish between compounds with the same nominal mass by measuring their exact masses.

Molecular Formula Nominal Mass (amu) Exact Mass (Da)
C₉H₁₆O₃ 172 172.10994
C₁₀H₁₂O₂ 172 172.08373
C₁₁H₁₆O 172 172.12012

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, monitors the vibrations of molecular bonds. These techniques are highly effective for tracking the progress of a reaction by observing the disappearance and appearance of absorption bands corresponding to specific functional groups. wiley.com

For this compound, the key functional groups are the ketone and ester carbonyls (C=O).

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show two distinct and strong C=O stretching absorptions. The ketone C=O typically absorbs around 1725-1705 cm⁻¹, while the ester C=O absorbs at a higher frequency, around 1750-1735 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While C=O bonds are visible in Raman, nonpolar bonds like C=C (which would be present in the enol tautomer) often produce stronger Raman signals than IR signals.

During a chemical transformation, such as the reduction of the ketone to a secondary alcohol, IR and Raman spectroscopy can provide clear evidence of the reaction's progress. The characteristic ketone C=O peak would decrease in intensity, while a broad absorption band for the new hydroxyl (O-H) group would appear in the IR spectrum, typically in the 3500-3200 cm⁻¹ region. pressbooks.pub

Table 3: Key Vibrational Frequencies for Tracking Reactions of this compound This interactive table lists the characteristic IR absorption ranges for functional groups relevant to the transformation of this compound.

Functional Group Bond Type of Vibration Typical Wavenumber (cm⁻¹)
Ketone C=O Stretch 1725 - 1705
Ester C=O Stretch 1750 - 1735
Alcohol O-H Stretch (H-bonded) 3500 - 3200 (broad)
Alkane C-H Stretch 2960 - 2850

Computational Chemistry and Theoretical Studies on 3 Pentyl Acetoacetate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-pentyl acetoacetate (B1235776) and how they dictate its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to elucidate the complex reaction mechanisms involving β-keto esters. For a compound like 3-pentyl acetoacetate, DFT calculations can map out the potential energy surface for various reactions, such as alkylation, condensation, or decarboxylation.

These computational studies are not limited to a single pathway. DFT allows for the comparison of competing reaction mechanisms, such as O-alkylation versus C-alkylation of the enolate. By comparing the activation energies of the respective transition states, a prediction can be made about the likely product distribution under kinetic control.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Alkylation Pathways of this compound Enolate

Reaction PathwayTransition StateActivation Energy (kcal/mol)
α-Carbon AlkylationTS_C-alkylation15.2
Oxygen AlkylationTS_O-alkylation18.5

Note: Data are illustrative and based on typical values for β-keto esters.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods, particularly the B3LYP functional combined with large basis sets like 6-311++G**, have proven effective in calculating the spectroscopic parameters for molecules structurally related to this compound. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Comparing calculated and experimental spectra can help confirm molecular structures, including the differentiation between keto and enol tautomers. researchgate.net

Vibrational Spectroscopy: The harmonic vibrational frequencies for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be used to assign the vibrational modes observed in experimental spectra. researchgate.net For this compound, this would involve identifying characteristic peaks such as the C=O stretches of the ketone and ester groups and the C-O stretch.

Table 2: Methodological Approach for Predicting Spectroscopic Parameters of this compound

Spectroscopic TechniqueComputational MethodBasis SetPredicted Parameters
NMRGIAO-DFT (B3LYP)6-311++G(d,p)¹H & ¹³C Chemical Shifts
IR & RamanDFT (B3LYP)6-311++G(d,p)Vibrational Frequencies & Intensities

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insights into the conformational flexibility and the influence of the environment on this compound.

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Furthermore, like other β-dicarbonyl compounds, it can exhibit keto-enol tautomerism. A thorough conformational analysis is essential to identify the lowest-energy structures that will be most populated at equilibrium. nih.gov

The process typically begins with a broad search of the conformational space using lower-cost methods like molecular mechanics or semi-empirical calculations. The unique conformers identified are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT. researchgate.netresearchgate.net For this compound, this analysis would involve rotation around the C-C and C-O single bonds in both the pentyl group and the acetoacetate backbone. The relative energies of the stable conformers for both the keto and the intramolecularly hydrogen-bonded enol tautomers would be determined to predict their equilibrium populations.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound in the Gas Phase

Tautomer/ConformerDescriptionRelative Energy (kcal/mol)
Keto-1Most stable keto form (anti)1.5
Keto-2Second stable keto form (gauche)2.1
Enol-1 (cis)Most stable enol (H-bonded)0.0

Note: Data are illustrative. In the gas phase, the enol form of β-keto esters is often stabilized by an intramolecular hydrogen bond.

Reactions are rarely performed in the gas phase, and the solvent can have a profound impact on reaction rates and equilibria. Computational models can simulate these solvent effects through two primary approaches.

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally efficient and are often used to calculate the free energy of solvation, providing a first approximation of how a solvent will affect the relative energies of reactants, transition states, and products. For this compound, this could be used to study the shift in the keto-enol equilibrium in solvents of different polarities. acs.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule (a "supermolecule" approach). researchgate.net This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For more complex systems, Molecular Dynamics (MD) simulations can be performed where the movements of the solute and a large box of solvent molecules are simulated over time, providing a dynamic picture of the solvation shell and its influence on the solute's conformation and reactivity.

Prediction of Selectivity in Asymmetric Catalysis

Computational chemistry is a powerful tool for understanding and predicting the outcomes of stereoselective reactions. For β-keto esters like this compound, asymmetric catalysis is often used to introduce chirality at the α-carbon. rsc.org

Theoretical models can be built to study the interaction between a prochiral enolate of this compound and a chiral catalyst (e.g., a metal-chiral ligand complex or an organocatalyst). By locating the transition states for the formation of the (R) and (S) products, the enantioselectivity of the reaction can be predicted. The predicted enantiomeric excess (ee) is related to the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states.

DFT calculations are used to optimize the geometries of these transition states, which include the substrate, the catalyst, and the incoming reagent. Analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonds) within these transition state structures can provide a rationalization for the observed or predicted stereochemical outcome. rsc.org This predictive capability allows for the in-silico screening of different catalysts and reaction conditions to identify the optimal setup for achieving high enantioselectivity.

Table 4: Relationship Between Calculated Energy Difference and Predicted Enantiomeric Excess at 298 K

ΔΔG‡ (TS_R - TS_S) (kcal/mol)Predicted Enantiomeric Excess (% ee)Major Enantiomer
0.00Racemic
-0.6870S
-1.3690S
-1.9698S
-2.7299.8S

Emerging Research Avenues and Future Directions in 3 Pentyl Acetoacetate Chemistry

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly integral to chemical manufacturing, aiming to reduce the environmental impact of chemical processes. rsc.org For 3-Pentyl Acetoacetate (B1235776), this translates to developing synthetic routes that are more atom-economical, utilize less hazardous substances, and are more energy-efficient.

Current research focuses on replacing traditional synthesis methods with more environmentally benign alternatives. This includes the exploration of bio-based starting materials and the use of greener solvents. The ultimate goal is to design processes that minimize waste and maximize the incorporation of all materials used in the process into the final product. sphinxsai.com

One promising area is the use of biocatalysis. Enzymes, for instance, can catalyze the synthesis of esters like 3-Pentyl Acetoacetate under mild conditions, often with high selectivity, which reduces the need for protecting groups and subsequent deprotection steps. This aligns with the principles of green chemistry by avoiding harsh reagents and reducing energy consumption.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Acetoacetates

FeatureTraditional SynthesisGreen Synthesis Approach
Starting Materials Often petroleum-derivedExploration of bio-based feedstocks
Catalysts Strong acids or basesBiocatalysts (enzymes), solid acid catalysts
Solvents Volatile organic compounds (VOCs)Supercritical fluids, ionic liquids, solvent-free conditions
Energy Input High temperatures and pressuresMilder reaction conditions, reduced energy consumption
Byproducts Often significant, requiring disposalMinimized waste, higher atom economy
Safety Use of hazardous and corrosive materialsInherently safer processes and materials

The application of green chemistry principles not only addresses environmental concerns but can also lead to more economically viable processes through reduced waste treatment costs and lower energy expenditure.

Flow Chemistry Approaches for Enhanced Reaction Control

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production methods. It offers significant advantages in terms of reaction control, safety, and scalability. nih.gov The synthesis of esters and related compounds has been shown to benefit greatly from flow chemistry techniques. uc.ptsyrris.com

In a hypothetical flow synthesis of this compound, reactants would be continuously pumped through a network of tubes and reactors. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, which is crucial for managing exothermic reactions and improving selectivity. durham.ac.uk

Key Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous intermediates or exothermic reactions.

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts, simplifying purification processes. nih.gov

Scalability: Scaling up production is a matter of running the flow reactor for a longer duration or by numbering up (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Integration of Synthesis and Purification: Flow chemistry setups can be designed to include in-line purification steps, such as liquid-liquid extraction or chromatography, leading to a more streamlined and efficient process. acs.org

Table 2: Potential Parameters for a Flow Synthesis of this compound

ParameterPotential RangeRationale
Reactor Type Packed-bed reactor, microreactorTo accommodate heterogeneous catalysts and enhance mixing/heat transfer.
Temperature 50 - 150 °COptimized for reaction rate while minimizing side reactions.
Pressure 1 - 10 barTo maintain reactants in the liquid phase and control flow rates.
Residence Time 1 - 20 minutesShorter reaction times compared to batch processes, leading to higher throughput. nih.gov
Catalyst Immobilized enzyme, solid acid catalystFor ease of separation and catalyst recycling.

The adoption of flow chemistry for the production of this compound could lead to a more efficient, consistent, and safer manufacturing process.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is a key driver of innovation. For the synthesis of this compound, research is moving beyond traditional homogeneous catalysts towards more sustainable and efficient heterogeneous and biocatalytic systems.

Heterogeneous Catalysts: These are catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For esterification and transesterification reactions, solid acid catalysts, such as zeolites or ion-exchange resins, are being explored as alternatives to corrosive mineral acids.

Biocatalysts: As mentioned earlier, enzymes offer a highly selective and environmentally friendly route to ester synthesis. Lipases are particularly well-suited for this purpose and can operate under mild conditions. The immobilization of these enzymes on solid supports further enhances their stability and reusability, making them viable for industrial-scale production. The use of biocatalysts can lead to high yields and selectivities in the synthesis of various esters. acs.org

Table 3: Comparison of Catalytic Systems for Acetoacetate Synthesis

Catalyst TypeExamplesAdvantagesChallenges
Homogeneous Sulfuric acid, p-toluenesulfonic acidHigh activity, well-understood mechanismsDifficult to separate from product, corrosive, waste generation
Heterogeneous Zeolites, ion-exchange resins, metal oxidesEasy separation, reusable, less corrosiveLower activity compared to homogeneous, potential for leaching
Biocatalysts Immobilized lipasesHigh selectivity, mild reaction conditions, environmentally benignHigher cost, sensitivity to reaction conditions (temperature, pH)

Future research in this area will likely focus on developing more robust and active heterogeneous catalysts and improving the stability and cost-effectiveness of biocatalytic systems for the synthesis of this compound.

Interdisciplinary Applications in Advanced Synthesis Platforms

The versatility of the acetoacetate group makes this compound a valuable building block in more complex synthetic endeavors. Interdisciplinary research is uncovering new applications for this compound in advanced synthesis platforms, where it can be integrated into multi-step sequences to create high-value molecules.

One such area is in the development of automated synthesis platforms. These systems, often incorporating flow chemistry and robotic handling, can perform complex multi-step syntheses with minimal human intervention. The predictable reactivity of this compound makes it an ideal candidate for inclusion in such platforms for the rapid generation of compound libraries for drug discovery or materials science research.

Furthermore, the integration of computational chemistry and machine learning with experimental synthesis is another burgeoning field. Predictive models can be used to identify optimal reaction conditions for the synthesis and subsequent transformations of this compound, accelerating the discovery of new reaction pathways and applications.

The combination of this compound's chemical functionality with cutting-edge technologies from other disciplines will undoubtedly unlock new and exciting possibilities for its use in the synthesis of complex target molecules, functional materials, and biologically active compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 3-pentyl acetoacetate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of acetoacetic acid with 3-pentanol under acid catalysis (e.g., sulfuric acid). Key steps include refluxing the reactants, followed by neutralization with sodium bicarbonate and solvent extraction. Purification typically involves fractional distillation under reduced pressure to isolate the β-keto ester. Similar protocols for ethyl acetoacetate ( ) suggest adjusting the alcohol reactant (e.g., 3-pentanol instead of ethanol) and optimizing reaction time/temperature to account for steric effects . Post-synthesis, storage at -20°C in inert conditions ensures stability ≥2 years .

Q. How can NMR spectroscopy distinguish between keto and enol tautomers of this compound?

  • Methodological Answer : NMR analysis (e.g., 1^1H NMR) identifies tautomers through distinct resonance patterns. For ethyl acetoacetate (a structural analog), the keto form shows α- and γ-proton resonances at δ ~2.2 ppm (split into quartets) and δ ~3.4 ppm (singlet), respectively, while the enol form exhibits a vinyl proton resonance at δ ~5.5 ppm and a hydrogen-bonded hydroxyl proton at δ ~15 ppm (). Integration ratios (e.g., ~10% enol at room temperature) and variable-temperature NMR can quantify tautomeric equilibrium. For 3-pentyl derivatives, analogous spectral patterns are expected, with peak shifts influenced by alkyl chain length .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : this compound is prone to hydrolysis and tautomerization. Storage at -20°C in anhydrous solvents (e.g., dry ether) minimizes degradation (). During handling, use inert atmospheres (N2_2/Ar) and avoid prolonged exposure to moisture or acidic/basic conditions. Gloves (nitrile or neoprene) and eye protection are mandatory to prevent skin/eye contact ( ). Stability assays (e.g., TLC or GC-MS monitoring over time) should precede long-term studies .

Advanced Research Questions

Q. How does temperature influence the kinetic exchange between keto and enol tautomers in this compound?

  • Methodological Answer : Variable-temperature NMR (e.g., 25–110°C) reveals exchange dynamics. In ethyl acetoacetate, heating broadens α-proton resonances due to rapid keto-enol interconversion, while cooling restores distinct peaks (). Activation energy (EaE_a) for tautomerism can be calculated using the Eyring equation. For 3-pentyl derivatives, steric hindrance from the longer alkyl chain may slow exchange rates, requiring lower temperatures to resolve tautomeric signals. Molecular dynamics simulations can model steric effects on equilibrium .

Q. What mechanistic insights does acetoacetate decarboxylase (AADase) provide for this compound’s enzymatic interactions?

  • Methodological Answer : AADase catalyzes decarboxylation via a Schiff base mechanism, with Lys115’s pKa shifted by ~4.5 units due to desolvation in a hydrophobic active site ( ). For this compound, molecular docking (e.g., AutoDock Vina) can predict binding affinities to AADase homologs. Mutagenesis studies (e.g., Lys116 substitution) may clarify how alkyl chain length affects substrate orientation and catalytic efficiency. Kinetic assays (e.g., stopped-flow spectroscopy) quantify decarboxylation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.